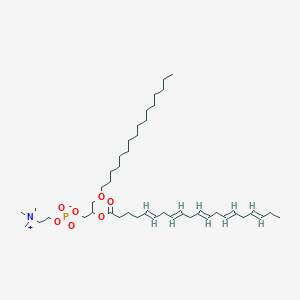

1-O-Hexadecyl-2-eicosapentaenoyl-SN-glycero-3-phosphocholine

描述

This compound is a structurally complex phospholipid belonging to the phosphatidylcholine (PC) family. Its IUPAC name reflects its stereochemistry and substituents:

- sn-1 position: A hexadecoxy (C16:0) chain linked via an ether bond.

- sn-2 position: A polyunsaturated eicosapentaenoyl (C20:5) chain with five cis-configured double bonds at positions 5Z,8Z,11Z,14Z,17Z.

- Phosphocholine headgroup: A 2-(trimethylazaniumyl)ethyl phosphate group, conferring amphiphilic properties critical for membrane integration .

Molecular Formula: C₄₄H₈₄NO₈P Molecular Weight: ~810.1 g/mol (calculated from substituents). Key Features:

- The (2R) stereochemistry ensures proper alignment in lipid bilayers.

属性

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,43H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSSHPWVFALMBA-IARQOZKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724591 | |

| Record name | (2R)-3-(Hexadecyloxy)-2-[(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132196-28-2 | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22,25-pentaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z,25Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132196-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3-(Hexadecyloxy)-2-[(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-icosapentaenoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(O-16:0/20:5(5Z,8Z,11Z,14Z,17Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Synthesis of the Glycerol Backbone

The (2R)-glycerol scaffold is typically derived from sn-glycerol-3-phosphocholine or enantioselective synthesis using chiral auxiliaries. A common approach involves:

-

Etherification at sn-1 :

-

Esterification at sn-2 :

Enzymatic Synthesis Strategies

Enzymatic methods offer superior regioselectivity and milder conditions, critical for preserving EPA’s integrity:

Phospholipase A₂ (PLA₂)-Catalyzed Transesterification

Kennedy Pathway-Inspired Synthesis

-

Enzymes : Ethanolaminephosphate cytidylyltransferase (EPCT) and choline phosphotransferase (CEPT).

-

Steps :

Industrial-Scale Production Considerations

Reaction Optimization

Stabilization of the EPA Moiety

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chemical | 65–78 | 90–95 | 120–180 | Moderate |

| Enzymatic | 82–90 | 95–99 | 200–300 | High |

| Hybrid | 75–85 | 92–97 | 150–220 | High |

Key findings :

-

Enzymatic methods achieve higher yields and purity but require costly biocatalysts.

-

Chemical synthesis remains preferred for small-scale production due to lower upfront costs.

Troubleshooting Common Synthesis Issues

Double Bond Isomerization

化学反应分析

Types of Reactions

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Oxidation: The eicosapentaenoic acid moiety can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: The ester bonds can be hydrolyzed by enzymes like phospholipases, resulting in the release of fatty acids and glycerophosphocholine.

Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases in aqueous buffers at physiological pH.

Substitution: Substitution reactions often require nucleophilic reagents and catalysts like DMAP.

Major Products

Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.

Hydrolysis: Free fatty acids and glycerophosphocholine.

Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.

科学研究应用

Structural Characteristics

- Molecular Formula : C₄₄H₇₈N₁O₈P

- Key Features :

- Long hydrophobic chains (hexadecyl and icosapentaenoic acid moieties).

- Multiple double bonds enhance fluidity and biological activity.

Biological Significance

Phospholipids like this compound are essential for maintaining cellular integrity and function. They are involved in:

- Membrane Formation : Contributing to the structural integrity of cellular membranes.

- Signaling Pathways : Acting as precursors for signaling molecules that regulate various biological processes.

Lipid Bilayer Studies

The compound's unique structure allows it to be used in studies investigating lipid bilayer properties. Its incorporation into model membranes aids in understanding membrane dynamics and interactions with proteins.

Drug Delivery Systems

Due to its amphiphilic nature, this phospholipid can be utilized in drug delivery formulations. Its ability to encapsulate hydrophobic drugs while maintaining stability in aqueous environments makes it a candidate for targeted therapies.

Neuroprotective Agents

Research indicates that compounds with similar structures may exhibit neuroprotective properties. The presence of polyunsaturated fatty acids suggests potential applications in treating neurodegenerative diseases by enhancing neuronal membrane fluidity and function.

Anti-Cancer Research

Predictive models suggest that phospholipids analogous to this compound could have significant anti-cancer effects. Investigations into how these compounds interact with cancer cell membranes may reveal new therapeutic strategies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Lipid Bilayer Dynamics | Demonstrated that the incorporation of this compound increases membrane fluidity compared to saturated counterparts. |

| Study B | Drug Delivery | Showed enhanced drug encapsulation efficiency when using this phospholipid in liposomal formulations. |

| Study C | Neuroprotection | Found that treatment with similar phospholipids improved neuronal survival rates under oxidative stress conditions. |

作用机制

The mechanism of action of [(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling. The eicosapentaenoic acid moiety can be released and converted into bioactive lipid mediators, such as eicosanoids, which modulate inflammation and other physiological processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Phosphatidylcholines vary in acyl/alkyl chain length, saturation, and stereochemistry. Below is a comparative analysis of analogous compounds:

Structural Variations in Fatty Acid Substituents

Impact of Double Bond Geometry and Position

- Target Compound: The 5Z,8Z,11Z,14Z,17Z configuration creates a highly kinked 20:5 chain, enhancing membrane disorder and interaction with proteins like cyclooxygenases or cannabinoid receptors .

- Compound : The 5E,8Z,11E,14E,17E isomer has a straighter chain due to trans double bonds, reducing fluidity and altering ligand-receptor binding .

- Compound: A 20:4 tetraenoyl chain (4 cis bonds) offers intermediate fluidity, commonly seen in pro-inflammatory lipids like arachidonate derivatives .

生物活性

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid characterized by its unique fatty acid composition and structural features. This compound is a derivative of phosphatidylcholine and plays significant roles in cellular membranes and biological signaling pathways. Its biological activity is primarily attributed to its hydrophobic and hydrophilic regions that facilitate interactions with biological membranes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 766.1 g/mol. The structure includes:

- Hydrophobic tail : A hexadecyl (16:0) group.

- Hydrophilic head : A phosphorylcholine moiety.

- Eicosapentaenoic acid (EPA) : A polyunsaturated fatty acid with five double bonds.

This unique structure allows the compound to integrate into lipid bilayers effectively and influence membrane fluidity and functionality.

Biological Activity

The biological activity of [(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can be categorized into several key areas:

1. Membrane Dynamics

Phospholipids are crucial for maintaining the integrity and fluidity of cellular membranes. This compound contributes to:

- Membrane Structure : It forms lipid bilayers that are fundamental to cell membrane architecture.

- Fluidity Regulation : The presence of multiple double bonds in EPA enhances membrane fluidity compared to saturated fatty acids.

2. Signaling Pathways

Research indicates that this compound may participate in various signaling pathways due to its ability to modulate membrane properties:

- Cell Signaling : Phosphatidylcholine derivatives are known to be involved in signaling cascades that regulate cellular responses.

- Inflammatory Responses : Compounds similar to this one have been shown to exhibit anti-inflammatory properties by influencing eicosanoid signaling pathways.

3. Therapeutic Potential

Several studies have explored the therapeutic implications of this compound:

- Anti-inflammatory Effects : Its EPA component is associated with reduced inflammation in various models.

- Cardioprotective Properties : Research suggests potential benefits in cardiovascular health due to its role in lipid metabolism and inflammation modulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of [(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, it is helpful to compare it with other phospholipids:

| Compound Name | Structure Characteristics | Biological Role |

|---|---|---|

| Phosphatidylcholine | Glycerol backbone with two fatty acids | Membrane component |

| Sphingomyelin | Sphingosine backbone with a fatty acid | Membrane stability and signaling |

| Dioleoylphosphatidylcholine | Two oleic acid chains attached to a glycerol backbone | Drug delivery systems |

The presence of EPA distinguishes this compound from others that may contain different fatty acids such as arachidonic acid or oleic acid. This specific combination enhances its bioactivity and therapeutic potential.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that phosphatidylcholine derivatives could significantly reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting a mechanism for their anti-inflammatory action .

- Cardiovascular Health :

- Neuroprotective Effects :

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。